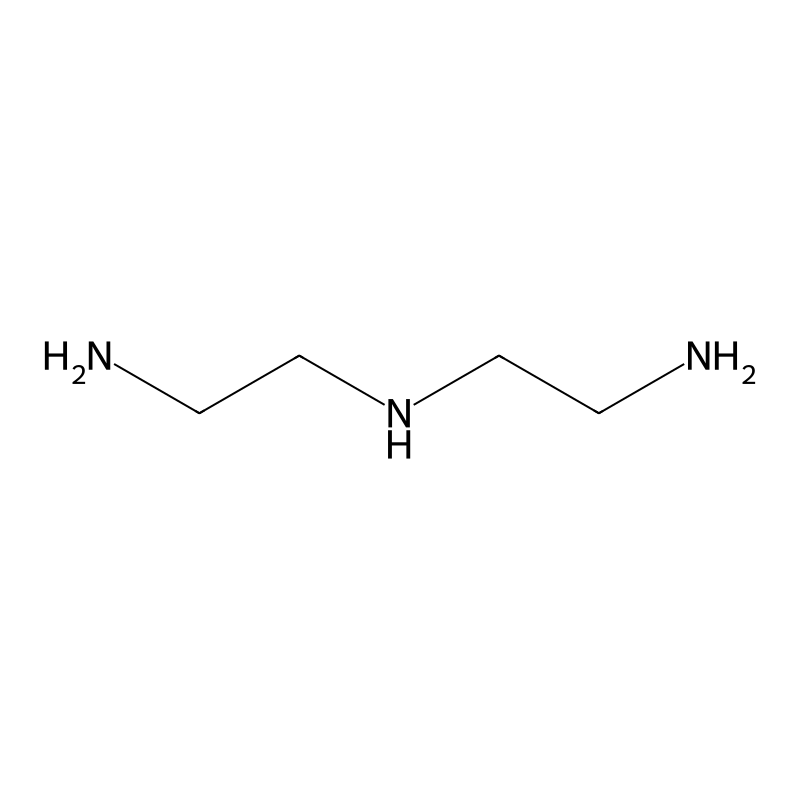Diethylenetriamine
C4H13N3
NH2CH2CH2NHCH2CH2NH2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C4H13N3
NH2CH2CH2NHCH2CH2NH2
Molecular Weight
InChI
InChI Key
SMILES
solubility
SOL IN ALL PROP IN WATER & ALC; INSOL IN ETHER; SOL IN PETROLEUM ETHER
SOL IN HYDROCARBONS
miscible with water, methanol, acetone, ether, and benzene, but insoluble in heptane
water solubility = 1X10+6 mg/l
1000 mg/mL
Solubility in water: miscible
Miscible
Synonyms
Canonical SMILES
Coordination Chemistry:
DETA functions as a tridentate ligand, meaning it can form three bonds with a central metal atom. This characteristic makes DETA valuable in coordination chemistry for studying the interaction between metals and ligands . Researchers utilize DETA to synthesize metal complexes with specific properties for applications in catalysis, magnetism, and material science .
Chemical Synthesis:
DETA acts as a solvent for various materials like plastics, dyes, and intermediates in chemical synthesis . Its ability to form complexes with metal ions also allows it to participate in specific catalytic reactions . This versatility makes DETA a valuable tool for researchers developing new synthetic strategies and methodologies.
Material Science:
DETA has shown potential in the development of functional materials like conducting polymers and metal-organic frameworks (MOFs) . Research is ongoing to explore how DETA's ability to form strong bonds with metal centers can be utilized to design materials with desired properties for applications in energy storage, catalysis, and gas separation.
Other Research Applications:
Beyond the categories mentioned above, DETA plays a role in other scientific research areas. These include:
Diethylenetriamine is an organic compound with the chemical formula HN(CH₂CH₂NH₂)₂, also known as 2,2'-Iminodi(ethylamine). This colorless, hygroscopic liquid is soluble in water and polar organic solvents but insoluble in non-polar hydrocarbons. Diethylenetriamine is a structural analogue of diethylene glycol and exhibits properties similar to ethylenediamine, including being a weak base with an alkaline aqueous solution. It is primarily produced as a byproduct in the synthesis of ethylenediamine from ethylene dichloride .
- Curing Agent: It acts as a curing agent for epoxy resins, forming crosslinks when reacted with epoxide groups .
- Complex Formation: It serves as a tridentate ligand in coordination chemistry, forming stable complexes with metals like cobalt and copper .
- Acid Neutralization: Diethylenetriamine can neutralize acids in exothermic reactions, producing salts and water. This reaction is significant in industrial applications .
Several methods exist for synthesizing diethylenetriamine:
- From Ethylene Dichloride: The primary industrial method involves the reaction of ethylene dichloride with ammonia, yielding ethylenediamine and diethylenetriamine as byproducts.
- Alkylation of Ethylenediamine: Diethylenetriamine can also be synthesized through the alkylation of ethylenediamine with ethylene oxide under controlled conditions .
Diethylenetriamine has diverse applications across various industries:
- Epoxy Resins: It is widely used as a curing agent in epoxy adhesives and thermosetting plastics.
- Metal Complexing Agent: Utilized in coordination chemistry for catalysis and metal ion extraction processes.
- Oil Industry: Employed for acid gas extraction from hydrocarbon mixtures .
- Explosives: Its properties allow it to be used in the formulation of certain explosives and rocket propellants .
Diethylenetriamine shares similarities with several other organic amines. Here are some comparable compounds:
| Compound | Structure | Key Properties | Unique Aspects |
|---|---|---|---|
| Ethylenediamine | HN(CH₂NH₂)₂ | Water-soluble, basic | Simpler structure than diethylenetriamine |
| Triethylenetetramine | HN(CH₂CH₂NH)₃ | Higher molecular weight | More amine groups than diethylenetriamine |
| 1,3-Diaminopropane | HN(CH₂)₃NH₂ | Basic, water-soluble | Shorter carbon chain compared to diethylenetriamine |
| 1,6-Hexanediamine | HN(CH₂)₆NH₂ | Soluble in water | Longer carbon chain enhances solubility |
Diethylenetriamine's unique three amine groups contribute to its strong complexing ability and reactivity compared to these similar compounds. Its applications in both industrial and environmental contexts further distinguish it within this group of amines .
Physical Description
NKRA; Liquid
Colorless to yellow liquid with a strong, ammonia-like odor; Note: Hygroscopic (i.e., absorbs moisture from the air); [NIOSH]
Liquid
COLOURLESS-TO-YELLOW VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to yellow liquid with a strong, ammonia-like odor.
Colorless to yellow liquid with a strong, ammonia-like odor. [Note: Hygroscopic (i.e., absorbs moisture from the air).]
Color/Form
Colorless liquid
Colorless to yellow liquid ... [Note: Hygroscopic (i.e., absorbs moisture from the air)].
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
207 °C @ 760 MM HG
207.00 °C. @ 760.00 mm Hg
207 °C
405 °F
Flash Point
101 °C
101.7 °C (Open cup)
97 °C c.c., 102 °C o.c.
208 °F
Heavy Atom Count
Vapor Density
3.56 (AIR= 1)
Relative vapor density (air = 1): 3.56
3.48
Density
0.9586 @ 20 °C/20 °C
Relative density (water = 1): 0.96
0.96
LogP
Odor
... Strong, ammonia-like odor ...
Odor Threshold
Melting Point
-39 °C
-38 °F
UNII
Related CAS
68444-11-1 (tri-hydrofluoride)
GHS Hazard Statements
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]
Therapeutic Uses
EXPL THER: In treatment of 45 patients with burns of the eye from contact with inorganic acids, organic acids, phenol, and aldehydes, this same solution is said to have been helpful if used within ten to fifteen min. Some benefit has been claimed even when used within ninety min. What local side effect this treatment may produce in patients who are allergic or hypersensitive to diethylenetriamine remains to be seen.
MeSH Pharmacological Classification
Mechanism of Action
Vapor Pressure
0.23 [mmHg]
Vapor pressure: 0.23 mm Hg at 25 °C
0.232 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 37
0.4 mmHg
Pictograms


Corrosive;Irritant
Other CAS
Absorption Distribution and Excretion
Wikipedia
Pinazepam
Use Classification
Methods of Manufacturing
General Manufacturing Information
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
Plastics Material and Resin Manufacturing
Paper Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
1,2-Ethanediamine, N1-(2-aminoethyl)-: ACTIVE







